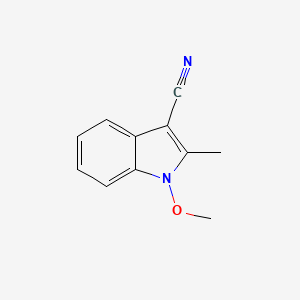![molecular formula C8H16N2 B3359793 Octahydro-1H-pyrrolo[1,2-d][1,4]diazepine CAS No. 87614-65-1](/img/structure/B3359793.png)
Octahydro-1H-pyrrolo[1,2-d][1,4]diazepine
Descripción general
Descripción
Octahydro-1H-pyrrolo[1,2-d][1,4]diazepine is a heterocyclic compound with the molecular formula C8H16N2 and a molecular weight of 140.23 g/mol . It is characterized by its unique structure, which includes a fused pyrrole and diazepine ring system. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Octahydro-1H-pyrrolo[1,2-d][1,4]diazepine can be achieved through several methods. One common approach involves the construction of the diazepine ring via functionalization of pyrrole derivatives . For example, a Rhodium(III)-catalyzed C–H functionalization/cascade annulation of diazepinone to the pyrrole ring has been reported . Another method includes the Bischler–Napieralski reaction conditions from the corresponding amides, followed by methylation and reduction .
Industrial Production Methods: Industrial production methods for this compound typically involve bulk custom synthesis and procurement . These methods ensure the compound is available in large quantities for research and development purposes.
Análisis De Reacciones Químicas
Types of Reactions: Octahydro-1H-pyrrolo[1,2-d][1,4]diazepine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include Rhodium(III) catalysts for C–H functionalization, methyl iodide for methylation, and sodium borohydride for reduction .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, the Rhodium(III)-catalyzed reaction yields pyrrolo-fused diazepine scaffolds .
Aplicaciones Científicas De Investigación
Octahydro-1H-pyrrolo[1,2-d][1,4]diazepine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds . Additionally, it is used in the pharmaceutical industry for the development of new therapeutic agents .
Mecanismo De Acción
The mechanism of action of Octahydro-1H-pyrrolo[1,2-d][1,4]diazepine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind effectively to various molecular biotargets, influencing their activity and leading to the observed biological effects . detailed studies on the exact molecular targets and pathways are still ongoing.
Comparación Con Compuestos Similares
Octahydro-1H-pyrrolo[1,2-d][1,4]diazepine can be compared with other similar compounds, such as pyrrolo[1,2-x][1,4]diazepines and their (het)arene-annulated analogs . These compounds share a similar core structure but differ in their specific substituents and functional groups, leading to variations in their biological activities and applications. The uniqueness of this compound lies in its specific ring fusion and the resulting biological properties .
List of Similar Compounds:- Pyrrolo[1,2-x][1,4]diazepines
- Pyrrolo[1,2-a]perimidines
- Naphtho[1,8-ef][1,4]diazepines
Propiedades
IUPAC Name |
2,3,4,5,7,8,9,9a-octahydro-1H-pyrrolo[1,2-d][1,4]diazepine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-2-8-3-4-9-5-7-10(8)6-1/h8-9H,1-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXYNCQRQUOOTSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCNCCN2C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40516812 | |
| Record name | Octahydro-1H-pyrrolo[1,2-d][1,4]diazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40516812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87614-65-1 | |
| Record name | Octahydro-1H-pyrrolo[1,2-d][1,4]diazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40516812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![{3-[(2-Thienylmethyl)carbamoyl]phenylboronic acid](/img/structure/B3359727.png)







![1-Hydrazinylpyrido[3,4-d]pyridazin-4(3H)-one](/img/structure/B3359780.png)


